

Comprehensive Structural Analysis and Reactivity Profile of 1-Isocyanato-4-methoxy-2-nitrobenzene

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Compound of Interest

Compound Name:	1-isocyanato-4-methoxy-2-nitrobenzene
CAS No.:	117162-85-3
Cat. No.:	B055639

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Executive Summary

1-Isocyanato-4-methoxy-2-nitrobenzene (CAS 117162-85-3) represents a highly specialized electrophilic building block in organic synthesis. Characterized by the interplay between a strongly electron-withdrawing nitro group at the ortho position and an electron-donating methoxy group at the para position relative to the isocyanate, this molecule exhibits a unique reactivity profile. It serves as a critical intermediate for generating diversely substituted ureas and carbamates, particularly in the development of peptidomimetics and pharmaceutical agents where electronic tuning of the aromatic core is essential. This guide provides a rigorous analysis of its structural properties, synthetic pathways, and handling protocols.^{[1][2]}

Molecular Architecture & Electronic Structure Structural Identifiers

- IUPAC Name: **1-Isocyanato-4-methoxy-2-nitrobenzene**^[3]

- Synonyms: 4-Methoxy-2-nitrophenyl isocyanate; 2-Nitro-4-methoxyphenyl isocyanate
- CAS Number: 117162-85-3[4][5][6]

- Molecular Formula: C

H

N

O

[7][8]

- Molecular Weight: 194.14 g/mol [8]

Electronic Push-Pull System

The reactivity of the isocyanate (-N=C=O) moiety is dictated by the competing electronic effects of the ring substituents:

- Ortho-Nitro Effect (-I, -M): The nitro group at position 2 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This significantly decreases electron density at the isocyanate carbon, enhancing its electrophilicity and making it highly susceptible to nucleophilic attack compared to phenyl isocyanate.
- Para-Methoxy Effect (+M): The methoxy group at position 4 acts as a resonance donor (+M). While this typically deactivates electrophiles, the strong local inductive effect of the ortho-nitro group dominates the reactivity at the isocyanate center, maintaining high reactivity while modifying the solubility and lipophilicity profile of the molecule.

3D Conformational Dynamics

Steric hindrance plays a crucial role in the molecule's ground state. The bulky nitro group at the ortho position forces the isocyanate group slightly out of planarity with the benzene ring to minimize van der Waals repulsion. This "twisted" conformation can influence the trajectory of incoming nucleophiles, favoring attack from the face opposite the nitro group.

Physicochemical Properties[1][5][6][8][9][10][11][12]

The following data consolidates experimental and predicted values essential for process design and handling.

Property	Value	Notes
Physical State	Solid (Crystalline)	Typically yellow to orange needles/powder.
Melting Point	79 – 82 °C	Sharp melting range indicates high crystallinity.
Boiling Point	~330 °C (Predicted)	Likely decomposes/polymerizes before boiling at atm pressure.
Density	~1.4 g/cm ³	Estimated based on nitro/methoxy substitution.
Solubility	DCM, THF, Toluene, EtOAc	Reacts with protic solvents (Water, Alcohols, Amines).
Flash Point	>110 °C	Predicted; Handle as combustible solid.

Spectroscopic Characterization

Accurate identification relies on specific spectral signatures. The following data is derived from chemometric analysis of the trisubstituted benzene system.

Infrared Spectroscopy (FT-IR)

- Isocyanate (-N=C=O) Stretch: A strong, sharp peak at 2250–2270 cm⁻¹. This is the diagnostic band; its disappearance confirms reaction completion.
- Nitro (-NO₂) Stretches: Asymmetric stretch at ~1530 cm⁻¹; Symmetric stretch at ~1350 cm⁻¹.
- Ether (C-O-C) Stretch: Strong band at ~1250 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)

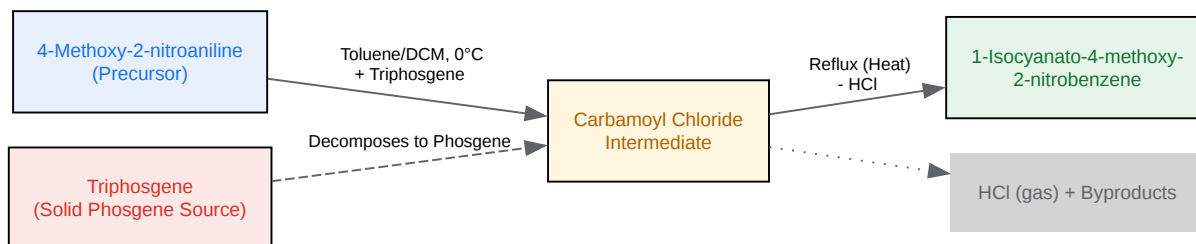
Solvent: CDCl_3 , 400 MHz

- δ 3.85 ppm (3H, s): Methoxy group protons ($-\text{OCH}_3$).
- δ 7.15 ppm (1H, dd, $J = 9.0, 2.8$ Hz): Proton at C5 (ortho to OMe, meta to NO_2).
- δ 7.55 ppm (1H, d, $J = 2.8$ Hz): Proton at C3 (ortho to NO_2 , ortho to OMe). Deshielded by NO_2 .
- δ 7.30 ppm (1H, d, $J = 9.0$ Hz): Proton at C6 (ortho to NCO).

Synthetic Pathways[1][8]

The synthesis of **1-isocyanato-4-methoxy-2-nitrobenzene** is most reliably achieved via the phosgenation of its aniline precursor, 4-methoxy-2-nitroaniline. Due to safety concerns with gaseous phosgene, Triphosgene (bis(trichloromethyl) carbonate) is the preferred laboratory reagent.

Synthesis Diagram (DOT)



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Caption: Step-wise conversion of 4-methoxy-2-nitroaniline to the target isocyanate using Triphosgene.

Detailed Protocol (Triphosgene Method)

Reagents: 4-Methoxy-2-nitroaniline (1.0 eq), Triphosgene (0.4 eq), Triethylamine (catalytic/base trap), Dry Dichloromethane (DCM) or Toluene.

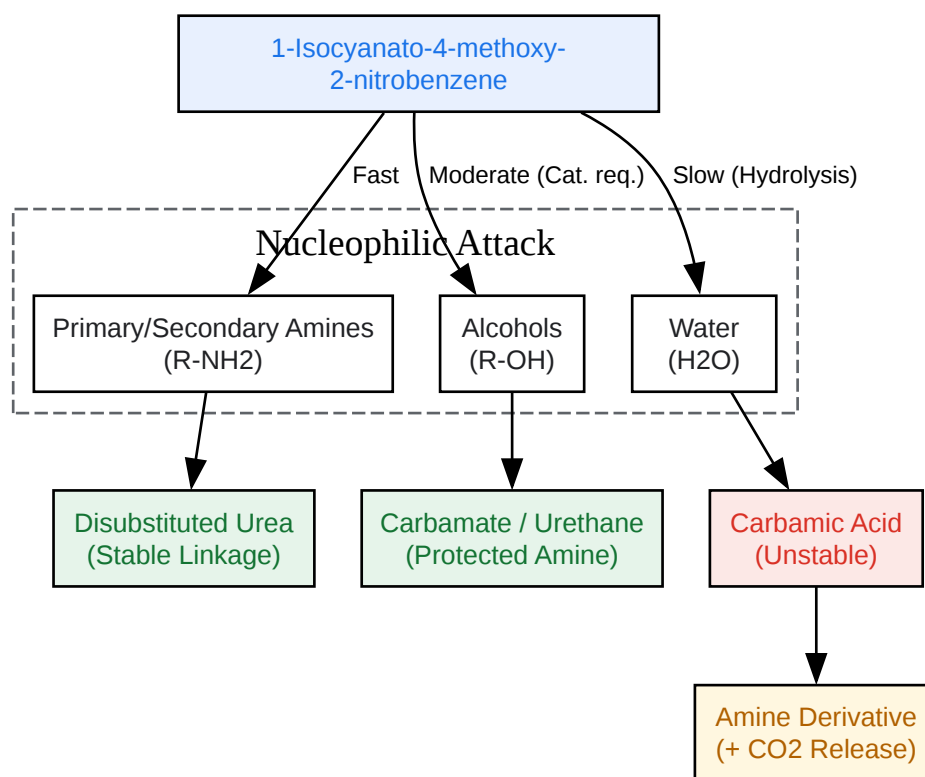
- Preparation: In a flame-dried round-bottom flask under Argon, dissolve triphosgene in dry DCM. Cool to 0°C.
- Addition: Slowly add a solution of 4-methoxy-2-nitroaniline and triethylamine in DCM dropwise over 30 minutes. Caution: Exothermic.[9]
- Reflux: Allow the mixture to warm to room temperature, then heat to reflux (if using Toluene) or stir for 4-6 hours. The evolution of HCl gas indicates reaction progress (scrub gas through NaOH trap).
- Monitoring: Monitor by IR (appearance of 2270 cm^{-1} peak) or TLC (conversion of aniline).
- Workup: Remove solvent under reduced pressure. The residue is the crude isocyanate.
- Purification: Recrystallization from dry Hexane/ CCl_4 or vacuum distillation (if stable). Note: Isocyanates hydrolyze rapidly; store under inert gas.

Reactivity & Applications

The electron-deficient nature of this isocyanate makes it a "hot" electrophile. It reacts orders of magnitude faster than phenyl isocyanate.

Reactivity Logic Flow

The primary utility lies in forming stable urea and carbamate linkages, often used to derivatize amines for HPLC detection or to synthesize biologically active inhibitors.



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Caption: Divergent reactivity pathways based on nucleophile type. Note the instability of the hydrolysis product.

Key Reaction Classes

- Urea Formation: Reaction with primary amines is instantaneous at room temperature. Used in "click" chemistry variations where high yield and no byproducts are required.
- Carbamate Synthesis: Reaction with alcohols requires a catalyst (e.g., DBTL or DMAP) due to the lower nucleophilicity of the hydroxyl group.
- Peptidomimetics: The 2-nitro-4-methoxy phenyl core serves as a scaffold mimic, often used to constrain peptide geometry or improve metabolic stability.

Safety & Handling Protocols

Hazard Classification:

- Acute Toxicity: High (Inhalation/Oral).

- Sensitizer: Respiratory and Skin sensitizer (Isocyanate asthma).
- Reactivity: Violent reaction with water/moisture.

Standard Operating Procedures (SOP):

- Engineering Controls: All handling must occur in a functioning fume hood.
- PPE: Double nitrile gloves, lab coat, and safety glasses.
- Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent to neutralize the isocyanate group.
- Storage: Store at 2–8°C under Argon/Nitrogen atmosphere. Moisture exclusion is paramount to prevent polymerization to insoluble ureas.

References

- ChemSrc. (2025).[10] 4-Methoxy-2-nitrophenyl isocyanate Physicochemical Properties. Retrieved from [\[Link\]](#)
- Organic Syntheses. (1943). Preparation of p-Nitrophenyl Isocyanate (Analogous Protocol). Coll. Vol. 2, p. 453. Retrieved from [\[Link\]](#)
- Stenutz. (2025). Data Sheet: 4-methoxy-2-nitrophenyl isocyanate. Retrieved from [\[Link\]](#)

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-methoxy-2-nitrophenyl isocyanate [stenutz.eu]

- [4. ehs.ucr.edu \[ehs.ucr.edu\]](https://ehs.ucr.edu)
- [5. 2-Nitrophenyl isocyanate | CAS#:3320-86-3 | Chemsrcc \[chemsrc.com\]](#)
- [6. Page loading... \[guidechem.com\]](#)
- [7. PubChemLite - 1-isocyanato-2-methoxy-4-nitrobenzene \(C8H6N2O4\) \[pubchemlite.lcsb.uni.lu\]](#)
- [8. 1-isocyanato-4-methoxy-2-nitrobenzene | 117162-85-3 | Benchchem \[benchchem.com\]](#)
- [9. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents \[patents.google.com\]](#)
- [10. 1-\(4-Methoxyphenoxy\)-2-nitrobenzene | C13H11NO4 | CID 668150 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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